Cas no 360-97-4 (5-amino-1H-imidazole-4-carboxamide)
5-amino-1H-imidazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-1H-imidazole-5-carboxamide
- 1H-Imidazole-4-carboxamide, 5-amino-
- 5-amino-4-imidazolylcarboxamide
- 4-AMINO-5-IMIDAZOLECARBOXAMIDE
- 5-AMINO-3H-IMIDAZOLE-4-CARBOXAMIDE
- 5-amino-4-imidazolecarboxamide
- 5-AMINOIMIDAZOLE-4-CARBOXAMIDE
- 5-AMINO-1H-IMIDAZOLE-4-CARBOXAMIDE
- 4(5)-AMINO-5(4)-IMIDAZOLECARBOXAMIDE
- 4-amino-5-imidazolecarboxamid
- 5-amino-1h-imidazole-4-carboxamid
- 5-Amino-4-glyoxalinecarboxamide
- 5-amino-imidazole-4-carboxamid
- aic aminoimidazolecarboxamide
- ba2756 diazol-c
- 1H-Imidazole-4-carboxamide, 5-amino- 5-amino-4-imidazolylcarboxamide
- 4-Amino-5-imidazolecarboxamide monohydrate
- AICA, 4-Amino-5-carbamoylimidazole
- 4-Amino-5-imodazole
- 5-AMINI-3H-IMIDAZOLE-4-CARBOXAMIDE
- 5-amino-1H-imidazole-4-carboxamide hydrate
- 4(5)-aminoimidazole-5(4)-carboxamide
- 4-AMino-5-carbaMoyliMidazole
- 4-aminoimidazole-5-carboxamide
- 4-Aminoimidzole-5-carboxamide
- 5-amino-imidazole-4-carboxamide
- aic
- aminoimidazolecarboxamide
- ba2756
- diazol-c
- Dacarbazine impurity B
- HMS2231D11
- InChI=1/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8)
- Aminoimidazole carboxamide
- 21299-72-9
- 4-azanyl-1H-imidazole-5-carboxamide
- Q27067435
- 5-amino-1 H-imidazole-4-carboxamide
- EN300-23736
- 4-Amino-5-carboxamido imidazole hydrochloride
- 5-Amino-4-imidazolecarboxamide, 95%
- Imidazole, 5-amino-4-carboxamide
- SY009547
- Imidazole, 4-amino-5-aminocarbonyl-
- FT-0632037
- Ba 2756
- Dacarbazine impurity B, European Pharmacopoeia (EP) Reference Standard
- NSC7784
- 5-Amino-4-imidazolecarboxyamide
- AM20090183
- CCG-266103
- BDBM7957
- 5-amino-1H-imidazole4-carboxamide
- EINECS 206-641-4
- 360-97-4
- CHEMBL1610
- NCGC00245975-01
- 4-Carbamoyl-5-aminoimidazole
- 4-Carboxamido-5-aminoimidazole
- 5-Aminoimidazolecarboxamide
- IMIDAZOLE-4(OR 5)-CARBOXAMIDE, 5(OR 4)-AMINO-
- 4-Amino-5-imidazolecarboxamide hydrochloride (Salt/Mix)
- CS-W019921
- AM20090571
- 5-amino-1H-imidazole-4-carboxylic acid amide
- 49B332E5-7C8B-4C28-9FDF-05F173231B6A
- Q-200531
- 4-Amino-5-imidazole carboxamide
- 5-Aminoimidazol-4-carboxamide
- Imidazole C-4,5 deriv. 2
- s3651
- HY-41461
- WLN: T5M CNJ DVZ EZ
- AS-12404
- NCGC00245975-02
- AKOS009084625
- 5-Amino-1H-imidazole-4-carboxamide #
- NSC 7784
- AC-8311
- AICA
- C04051
- DTXSID8059891
- TEMOZOLOMIDE IMPURITY, AMINOIMIDAZOLECARBOXAMIDE [USP IMPURITY]
- TEMOZOLOMIDE IMPURITY A [EP IMPURITY]
- O11342
- DACARBAZINE IMPURITY B [EP IMPURITY]
- A823125
- SMR000526285
- W13853
- A815255
- 5-Amino-3H-imidazole-4-carboxylic acid amide
- AG-756/20213048
- MFCD02181040
- NSC-7784
- BA-2756
- IMIDAZOLE-4-CARBOXAMIDE, 5-AMINO-
- Imidazole-4-carboxamide, 5-amino- (hydrochloride)
- 5AC
- SCHEMBL8024
- 5-Imidazolecarboxamide, 4-amino-
- Aminoimidazole-4-carboxamide, 5-
- MLS000701328
- HMS3369A01
- F0001-1035
- 5-amino-1 H-imidazole4-carboxamide
- 3V0Y2PDE6K
- CHEBI:2030
- 5-Amino-2-methyl-n-ethyl-n-phenyl-benzenesulfonamide
- BCP22943
- Colahepat
- UNII-3V0Y2PDE6K
- NS00014751
- DVNYTAVYBRSTGK-UHFFFAOYSA-
- AKOS015855671
- 4-Aminoimidazol-5-carboamide
- STL484285
- DB-014548
- DTXCID7039127
- 5-Amino-3H-imidazole-4-Carboxamide (Standard)
- TEMOZOLOMIDE IMPURITY A (EP IMPURITY)
- HY-41461R
- TEMOZOLOMIDE IMPURITY, AMINOIMIDAZOLECARBOXAMIDE (USP IMPURITY)
- FA09803
- Carboxamide, Aminoimidazole
- FA00577
- 5-Aminoimidazole carboxamide
- A29261
- DACARBAZINE IMPURITY B (EP IMPURITY)
- 5-amino-1H-imidazole-4-carboxamide
-
- MDL: MFCD02181040
- Inchi: 1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8)
- InChI Key: DVNYTAVYBRSTGK-UHFFFAOYSA-N
- SMILES: O=C(C1=C(N)N=CN1)N
Computed Properties
- Exact Mass: 126.05400
- Monoisotopic Mass: 126.054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 13
- XLogP3: -0.5
- Topological Polar Surface Area: 97.8A^2
Experimental Properties
- Color/Form: crystallization
- Density: 1.3659 (rough estimate)
- Melting Point: 164-170 °C (lit.)
- Boiling Point: 522.1°C at 760 mmHg
- Flash Point: 269.6℃
- Refractive Index: 1.8500 (estimate)
- Water Partition Coefficient: Soluble in DMSO, Methanol, Water.
- PSA: 97.79000
- LogP: 0.37230
- Solubility: Not determined
5-amino-1H-imidazole-4-carboxamide Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:NI3910000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:4°C, protect from light
5-amino-1H-imidazole-4-carboxamide Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-amino-1H-imidazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A611690-2.5g |
5-Aminoimidazole-4-carboxamide |
360-97-4 | 2.5g |
$ 135.00 | 2022-06-08 | ||
| TRC | A611690-5g |
5-Aminoimidazole-4-carboxamide |
360-97-4 | 5g |
$ 165.00 | 2022-06-08 | ||
| TRC | A611690-10g |
5-Aminoimidazole-4-carboxamide |
360-97-4 | 10g |
$ 230.00 | 2022-06-08 | ||
| TRC | A611690-25g |
5-Aminoimidazole-4-carboxamide |
360-97-4 | 25g |
$ 312.00 | 2023-09-08 | ||
| TRC | A611690-50g |
5-Aminoimidazole-4-carboxamide |
360-97-4 | 50g |
$ 521.00 | 2023-04-19 | ||
| TRC | A611690-100g |
5-Aminoimidazole-4-carboxamide |
360-97-4 | 100g |
$ 820.00 | 2023-04-19 | ||
| Alichem | A069002294-500g |
4-Amino-1H-imidazole-5-carboxamide |
360-97-4 | 97% | 500g |
$428.40 | 2023-09-02 | |
| Fluorochem | 077841-1g |
5-Amino-1H-imidazole-4-carboxamide |
360-97-4 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 077841-5g |
5-Amino-1H-imidazole-4-carboxamide |
360-97-4 | 95% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 077841-10g |
5-Amino-1H-imidazole-4-carboxamide |
360-97-4 | 95% | 10g |
£18.00 | 2022-03-01 |
5-amino-1H-imidazole-4-carboxamide Suppliers
5-amino-1H-imidazole-4-carboxamide Related Literature
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Adam J. Coggins,Derek A. Tocher,Matthew W. Powner Org. Biomol. Chem. 2015 13 3378
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Ibrahim A. Naguib,Eglal A. Abdelaleem,Eman S. Hassan,Aml A. Emam RSC Adv. 2021 11 21332
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3. Antitumour imidazotetrazines. Part 12. Reactions of mitozolomide and its 3-alkyl congeners with oxygen, nitrogen, halogen, and carbon nucleophilesGhouse Unissa Baig,Malcolm F. G. Stevens J. Chem. Soc. Perkin Trans. 1 1987 665
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Suma Prabhu,Jayant Sastri Goda,Srinivas Mutalik,Bhabani Shankar Mohanty,Pradip Chaudhari,Sharada Rai,Nayanabhirama Udupa,Bola Sadashiva Satish Rao Nanoscale 2017 9 10919
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M. N. Khattak,N. T. Barker,J. H. Green Analyst 1966 91 526
Additional information on 5-amino-1H-imidazole-4-carboxamide
Introduction to 5-amino-1H-imidazole-4-carboxamide (CAS No. 360-97-4)
5-amino-1H-imidazole-4-carboxamide, a compound with the chemical formula C₄H₆N₄O, is a significant molecule in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 360-97-4, has garnered attention due to its versatile applications and potential in various biochemical pathways. The structure of this molecule consists of an imidazole ring substituted with an amino group at the 5-position and a carboxamide group at the 4-position, making it a valuable scaffold for drug discovery and synthetic chemistry.
The imidazole core is a prominent heterocyclic structure that is widely recognized for its biological significance. It is a fundamental component in many natural products and pharmaceuticals, exhibiting a wide range of biological activities. The presence of both amino and carboxamide functional groups in 5-amino-1H-imidazole-4-carboxamide enhances its reactivity and makes it a promising candidate for further chemical modifications. These modifications can lead to the development of novel compounds with enhanced pharmacological properties.
In recent years, there has been a surge in research focused on developing new therapeutic agents targeting various diseases. 5-amino-1H-imidazole-4-carboxamide has emerged as a key intermediate in the synthesis of several bioactive molecules. Its unique structural features make it an attractive building block for designing drugs that interact with specific biological targets. For instance, studies have shown that derivatives of this compound exhibit potential antimicrobial and anti-inflammatory properties, making them suitable for treating infections and inflammatory disorders.
One of the most compelling aspects of 5-amino-1H-imidazole-4-carboxamide is its role in the development of inhibitors for enzymes involved in metabolic pathways. Enzymes such as kinases and phosphodiesterases are critical targets in drug design due to their involvement in numerous physiological processes. The imidazole ring in this compound can interact with the active sites of these enzymes, leading to the development of potent inhibitors. Recent studies have highlighted the use of 5-amino-1H-imidazole-4-carboxamide derivatives as inhibitors for Janus kinases (JAKs), which are implicated in various inflammatory diseases.
The synthesis of 5-amino-1H-imidazole-4-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have enabled researchers to access complex derivatives of this compound more efficiently. Techniques such as solid-phase synthesis and flow chemistry have been particularly useful in this regard, allowing for scalable production and rapid screening of new derivatives.
Another area where 5-amino-1H-imidazole-4-carboxamide has shown promise is in the field of materials science. The compound's ability to form coordination complexes with metal ions makes it a valuable ligand in catalysis and material design. These complexes can be used as catalysts for various organic transformations, including cross-coupling reactions and oxidation processes. Additionally, the unique electronic properties of these complexes make them suitable for applications in optoelectronic devices and sensors.
The biological activity of 5-amino-1H-imidazole-4-carboxamide has been extensively studied in recent years. Researchers have explored its interactions with various biological targets, including proteins, nucleic acids, and enzymes. One notable finding is its ability to inhibit the activity of certain proteases, which are enzymes involved in protein degradation. Inhibiting these proteases has been shown to have therapeutic benefits in conditions such as cancer and neurodegenerative diseases. Furthermore, studies have suggested that derivatives of this compound may exhibit neuroprotective effects, making them potential candidates for treating neurological disorders.
The development of new drug candidates often involves rigorous testing to evaluate their safety and efficacy. Preclinical studies using 5-amino-1H-imidazole-4-carboxamide derivatives have provided valuable insights into their pharmacological properties. These studies have revealed that certain derivatives exhibit low toxicity profiles while maintaining high bioavailability. This makes them attractive candidates for further clinical development. Additionally, computational modeling techniques have been employed to predict the binding modes of these compounds with their target proteins, aiding in the rational design of more effective derivatives.
The future prospects for 5-amino-1H-imidazole-4-carboxamide are promising, with ongoing research aimed at expanding its applications in pharmaceuticals and materials science. Innovations in synthetic chemistry are expected to lead to the development of novel derivatives with enhanced properties. Furthermore, interdisciplinary approaches combining chemistry, biology, and computer science will continue to drive advancements in understanding the biological roles of this compound and its derivatives.
In conclusion, 5-amino-1H-imidazole-4-carboxamide (CAS No.360-97-4) is a versatile molecule with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it a valuable scaffold for drug discovery, while its reactivity allows for diverse chemical modifications. Ongoing studies continue to uncover new applications for this compound, highlighting its importance as a building block for innovative therapies and materials.
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